molecular formula C14H16N2O2 B1671714 Etomidate CAS No. 33125-97-2

Etomidate

Cat. No.: B1671714
CAS No.: 33125-97-2
M. Wt: 244.29 g/mol
InChI Key: NPUKDXXFDDZOKR-LLVKDONJSA-N
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Mechanism of Action

Target of Action

Etomidate primarily targets the γ-aminobutyric acid type A (GABA A) receptors in the central nervous system . These receptors play a crucial role in inhibitory neurotransmission, helping to maintain the balance of excitation and inhibition within the nervous system .

Mode of Action

This compound acts by binding to a distinct site associated with a Cl- ionopore at the GABA A receptor . This binding increases the duration of time for which the Cl- ionopore is open, leading to increased chloride ion influx into neurons and subsequent hyperpolarization . This hyperpolarization inhibits neuronal firing, resulting in sedation, hypnosis, and anesthesia .

Biochemical Pathways

This compound enhances the binding of GABA to its receptors, leading to increased chloride ion influx into neurons and subsequent hyperpolarization . This hyperpolarization inhibits neuronal firing and results in sedation, hypnosis, and anesthesia . The biochemical pathway primarily affected by this compound is the GABAergic system .

Pharmacokinetics

This compound has relatively large volumes of distribution and is rapidly metabolized by hepatic esterases into an inactive carboxylic acid through hydrolyzation . This metabolism depends on hepatic esterase activity, which hydrolyzes the drug to a carboxylic acid and an ethanol-leaving group . The carboxylate metabolite is excreted mostly in urine and to a lesser degree in bile . Due to these properties, recovery from a single dose of this compound is rapid with little residual depression .

Result of Action

The molecular and cellular effects of this compound’s action include the depression of central nervous system function via GABA, leading to sedation, hypnosis, and anesthesia .

Action Environment

This compound is a sedative and hypnotic drug administered intravenously . It acts on the central nervous system through GABA receptors and is widely used in anesthesia induction and maintenance, as well as long-term sedation in severe patients . The environment in which this compound acts can influence its efficacy and stability. For instance, the drug’s action can be influenced by factors such as the patient’s health status and the presence of other medications .

Biochemical Analysis

Biochemical Properties

Etomidate acts at the level of the reticular-activating system to produce anesthesia . It is an imidazole compound that appears to depress CNS function via GABA . The major molecular targets mediating anesthetic effects of this compound in the central nervous system are specific γ-aminobutyric acid type A receptor subtypes . Amino acids forming this compound binding sites have been identified in transmembrane domains of these proteins .

Cellular Effects

This compound has a swift onset of hypnotic effect, similarly to barbiturates and propofol, mainly through its action on the GABA A receptor . It has no analgesic effect . A major advantage of this compound is that it barely impacts the cardiovascular system . Prolonged or repeated exposure to this compound in children below 3 years of age, including in the third trimester of gestation in pregnant women, may cause cell death in the developing brain that can result in cognitive deficits in learning and memory or adverse behavioral effects .

Molecular Mechanism

This compound binds at a distinct binding site associated with a Cl - ionopore at the GABA A receptor, increasing the duration of time for which the Cl - ionopore is open . The post-synaptic inhibitory effect of GABA in the thalamus is, therefore, prolonged .

Temporal Effects in Laboratory Settings

This compound produces a swift onset of hypnotic effect, similarly to barbiturates and propofol, mainly through its action on the GABA A receptor . Recovery from a single dose is rapid with little residual depression . Over the last decade, several analogs of this compound have been developed, with the aim of retaining its stable cardiorespiratory profile, whilst eliminating its suppressive effect on the adrenocortical axis .

Dosage Effects in Animal Models

Following a rapid intravenous injection of this compound in rats, recovery is rapid . The safety margin (LD50/ED50) is high, ranging from 15.9 in dogs to 50 in guinea pigs . Following a single injection or infusion in dogs, sustained high amplitude theta-activity in cortical and subcortical structures on the EEG is seen .

Metabolic Pathways

This compound metabolism occurs in the liver primarily by ester hydrolysis to the corresponding carboxylic acid of this compound (major metabolite) or by N-dealkylation . The main metabolite is inactive . Only 2% of the drug is excreted unchanged, the rest being excreted as metabolites by the kidney (85%) and bile (13%) .

Transport and Distribution

After intravenous administration, this compound distributed rapidly to all tissues in rats and beagle dogs, with the highest concentrations in fat and liver . High concentrations of ET-26-acid, a major hydroxylation metabolite of this compound, were found in liver, plasma, and kidney .

Subcellular Localization

The major molecular targets mediating anesthetic effects of this compound in the central nervous system are specific γ-aminobutyric acid type A receptor subtypes . Amino acids forming this compound binding sites have been identified in transmembrane domains of these proteins . These receptors are located in the postsynaptic membrane of neurons, where they play a crucial role in the fast synaptic inhibition .

Preparation Methods

Etomidate is synthesized through a series of chemical reactions involving imidazole and ethyl 1-phenylethylcarboxylate. The synthetic route typically involves the following steps:

    Formation of Imidazole Derivative: The initial step involves the reaction of imidazole with ethyl 1-phenylethylcarboxylate to form an imidazole derivative.

    Esterification: The imidazole derivative undergoes esterification to produce this compound.

Industrial production methods of this compound involve optimizing reaction conditions to ensure high yield and purity. The process includes controlling temperature, pressure, and reaction time to achieve the desired product .

Chemical Reactions Analysis

Etomidate undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include esterases for hydrolysis and various catalysts for substitution reactions. The major product formed from hydrolysis is this compound carboxylic acid .

Properties

IUPAC Name

ethyl 3-[(1R)-1-phenylethyl]imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-3-18-14(17)13-9-15-10-16(13)11(2)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPUKDXXFDDZOKR-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=CN1C(C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CN=CN1[C@H](C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5023033
Record name Etomidate
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Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Etomidate
Source Human Metabolome Database (HMDB)
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Solubility

4.77e-01 g/L
Record name Etomidate
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Mechanism of Action

Etomidate binds at a distinct binding site associated with a Cl- ionopore at the GABAA receptor, increasing the duration of time for which the Cl- ionopore is open. The post-synaptic inhibitory effect of GABA in the thalamus is, therefore, prolonged.
Record name Etomidate
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CAS No.

33125-97-2
Record name Etomidate
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Record name Etomidate [USAN:USP:INN:BAN]
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Record name Etomidate
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Record name ETOMIDATE
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Record name Etomidate
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Melting Point

142-142.8, 67 °C
Record name Etomidate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00292
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Record name Etomidate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014437
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A solution of 47.5 parts of (-)-ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate sulfate in 500 parts of water is alkalized with 14 parts of sodium hydroxide solution 50%. The product is extracted twice with 325 parts of dichloromethane. The combined extracts are dried, filtered and evaporated in vacuo. The residue is crystallized from 2,2'-oxybispropane, yielding (-)-ethyl 1-(1-phenylethyl)-1H-imidazole- 5-carboxylate.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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